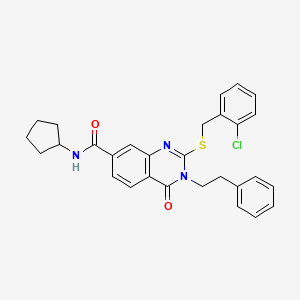
2-((2-chlorobenzyl)thio)-N-cyclopentyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-chlorobenzyl)thio)-N-cyclopentyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C29H28ClN3O2S and its molecular weight is 518.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-((2-chlorobenzyl)thio)-N-cyclopentyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several functional groups, including a carboxamide , thioether , and a ketone , which contribute to its potential biological reactivity. Its molecular formula is C22H24ClN3O2S with a molecular weight of approximately 425.96 g/mol. The inclusion of a cyclopentyl group enhances its lipophilicity, potentially improving its bioavailability.
Antitumor Activity
Research has indicated that compounds within the quinazoline class often exhibit significant antitumor properties. Specifically, this compound has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may have promising activity against breast cancer cells due to structural similarities with other active quinazoline derivatives.
The proposed mechanism of action for this compound involves the inhibition of key kinases involved in cell cycle regulation. For instance, quinazoline derivatives are known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell proliferation. By disrupting these pathways, the compound may induce apoptosis in cancer cells .
Case Studies
-
Breast Cancer Cell Lines
- A study conducted on various breast cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined to be in the low micromolar range, indicating potent antitumor activity.
- Mechanistic Insights
Data Table: Biological Activity Summary
| Property | Value/Description |
|---|---|
| Molecular Formula | C22H24ClN3O2S |
| Molecular Weight | 425.96 g/mol |
| Antitumor Activity | Active against breast cancer cell lines |
| Mechanism | Inhibition of CDKs |
| IC50 (Breast Cancer Cells) | Low micromolar range |
属性
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-cyclopentyl-4-oxo-3-(2-phenylethyl)quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClN3O2S/c30-25-13-7-4-10-22(25)19-36-29-32-26-18-21(27(34)31-23-11-5-6-12-23)14-15-24(26)28(35)33(29)17-16-20-8-2-1-3-9-20/h1-4,7-10,13-15,18,23H,5-6,11-12,16-17,19H2,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLFZORPKBIQPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC=CC=C4Cl)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














